2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine

Description

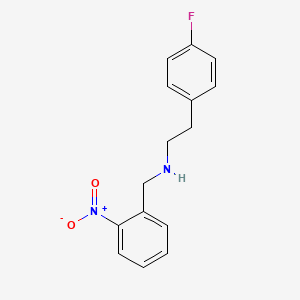

2-(4-Fluorophenyl)-N-(2-nitrobenzyl)ethanamine is a phenethylamine derivative characterized by a 4-fluorophenyl ring attached to an ethanamine backbone and an N-bound 2-nitrobenzyl group. This compound belongs to a broader class of designer drugs, which are often modified to enhance receptor binding or evade legal restrictions.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[(2-nitrophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c16-14-7-5-12(6-8-14)9-10-17-11-13-3-1-2-4-15(13)18(19)20/h1-8,17H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVPRVIQHQQGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366326 | |

| Record name | 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-87-4 | |

| Record name | 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine typically involves a multi-step process:

Nitration of Benzylamine: The starting material, benzylamine, undergoes nitration to introduce a nitro group at the ortho position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Reductive Amination: The final step involves the reductive amination of the nitrobenzyl intermediate with 4-fluorophenylacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Oxidation: The ethanamine moiety can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

Oxidation: Potassium permanganate, chromium trioxide, sodium hypochlorite.

Substitution: Sodium hydride, dimethyl sulfoxide, amines, thiols.

Major Products Formed

Reduction: 2-(4-fluorophenyl)-N-(2-aminobenzyl)ethanamine.

Oxidation: Corresponding imines or nitriles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions or enzyme activity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparisons

NBOMe Series

The NBOMe compounds, such as 25I-NBOMe and 25C-NBOMe, are N-methoxybenzyl derivatives of 2C phenethylamines. Key differences include:

- Substituent Effects : The 2-nitrobenzyl group in the target compound is electron-withdrawing, contrasting with the electron-donating methoxy group in NBOMes. This may reduce 5-HT2A receptor affinity, as methoxy groups in NBOMes facilitate hydrogen bonding with the receptor .

- Receptor Affinity : NBOMe compounds exhibit high 5-HT2A affinity (e.g., 25I-NBOMe: Ki = 0.07 nM), but weaker functional activity in calcium mobilization assays (EC50 = 3.2 nM) . The nitro group’s impact on the target compound’s binding remains unstudied but could lower potency.

- Toxicity: NBOMes are associated with severe toxicity, including hyperthermia and seizures, due to their high potency and off-target effects .

2C Series (e.g., 2C-B, 2C-I)

- Lack of N-Benzyl Substitution : The 2C series lacks the N-benzyl group, resulting in lower 5-HT2A affinity (e.g., 2C-I: Ki = 15.8 nM) and higher required doses (e.g., 2C-B ED50 = 1.5 mg/kg) .

- Safety Profile : 2C compounds generally have a wider safety margin compared to NBOMes, though their psychedelic effects are less intense .

Chlorophenyl-Nitrobenzyl Analog

describes 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine, a structural analog with a chlorine substituent.

Pharmacological Data Table

Key Research Findings

- Receptor Interactions : The nitro group’s electron-withdrawing nature may disrupt the π-π stacking or hydrogen bonding critical for 5-HT2A activation, as seen in NBOMes .

- Behavioral Effects : While NBOMes induce hyperlocomotion and seizures at low doses (0.01–0.3 mg/kg), the target compound’s effects remain uncharacterized .

Biological Activity

2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine, a compound of interest in medicinal chemistry, has been explored for its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C16H17FN2O2

- Molecular Weight : 288.32 g/mol

- CAS Number : 355816-87-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its interactions with specific molecular targets involved in cellular processes.

The compound's mechanism of action involves:

- Target Interaction : It is believed to interact with enzymes and receptors associated with cell signaling pathways, particularly those related to growth and proliferation.

- Biochemical Pathways : Potential influences on the ERK/MAPK signaling pathway have been noted, which is crucial for cell division and differentiation .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For instance, it has been investigated for its efficacy against various bacterial strains, demonstrating a significant reduction in bacterial growth at certain concentrations.

Cytotoxicity Studies

In vitro studies have assessed the compound's cytotoxic effects on cancer cell lines. The results indicate that it may induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent. The IC50 values obtained in these studies provide a quantitative measure of its potency.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.4 | |

| HeLa (Cervical) | 10.3 | |

| A549 (Lung) | 12.7 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Modifications to the nitro and fluorine substituents have been explored to enhance biological activity while minimizing toxicity.

Case Studies

- Case Study on Anticancer Activity : A study conducted on human breast cancer cells revealed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth compared to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.